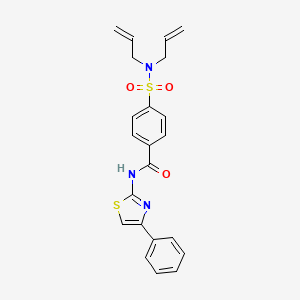
4-(N,N-diallylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diallylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a thiazole moiety, which is often associated with biological activity, particularly against various pathogens.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of compounds similar to this compound against multidrug-resistant (MDR) bacteria. Notably, compounds designed to target the bacterial division protein FtsZ have shown promising results. For instance, a related compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional antibiotics like ciprofloxacin and linezolid .
Antitumor Activity
The antitumor potential of thiazole-containing benzamides has been documented. Compounds with similar structural frameworks have been synthesized and evaluated for their ability to inhibit cell cycle progression in cancer cells. Specifically, certain derivatives have shown significant inhibition of mitosis and G1 phase accumulation in P388 murine leukemia cells .
Case Study 1: Antibacterial Evaluation
A study involving a series of thiazole derivatives, including those structurally related to this compound, assessed their antibacterial properties against various strains of bacteria. The results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A14 | 0.5 | MRSA |
| A15 | 1.0 | Escherichia coli |
| A16 | 0.25 | Staphylococcus aureus |
Case Study 2: Antitumor Activity Assessment
In another investigation, thiazole derivatives were tested for their cytotoxic effects on cancer cell lines. The study reported IC50 values that indicate the concentration required to inhibit cell growth by 50%. The results are summarized in the following table:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-(Diallylsulfamoyl) | 10 | P388 Murine Leukemia |
| N-(4-Phenylthiazol) | 5 | HeLa |
| Benzamide Derivative | 15 | MCF7 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of FtsZ Protein : Similar compounds have been shown to disrupt bacterial cell division by inhibiting FtsZ, leading to cell lysis.
- Cell Cycle Disruption : In cancer cells, these compounds may induce apoptosis or halt the cell cycle at specific checkpoints.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-3-14-25(15-4-2)30(27,28)19-12-10-18(11-13-19)21(26)24-22-23-20(16-29-22)17-8-6-5-7-9-17/h3-13,16H,1-2,14-15H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDOJBDAQHWTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














